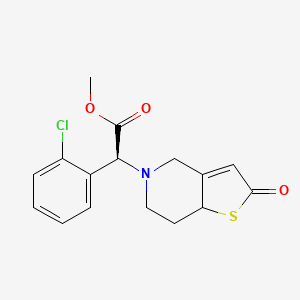

2-Oxo-clopidogrel

Description

Properties

IUPAC Name |

methyl (2S)-2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13/h2-5,8,13,15H,6-7,9H2,1H3/t13?,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSAZVIMJUOBNB-WUJWULDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718734 | |

| Record name | Methyl (2S)-(2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147350-75-1 | |

| Record name | 2-Oxo-clopidogrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1147350751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (2S)-(2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-OXO-CLOPIDOGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IX303KU54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Characterization of 2-Oxo-clopidogrel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-clopidogrel is a key intermediate metabolite in the bioactivation of the antiplatelet prodrug clopidogrel.[1] Following oral administration, clopidogrel is metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2C19, to form 2-oxo-clopidogrel.[2] This intermediate is subsequently hydrolyzed to the active thiol metabolite, which irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing platelet aggregation.[1][3] Understanding the synthesis and characterization of 2-oxo-clopidogrel is crucial for studying clopidogrel's metabolism, investigating drug-drug interactions, and developing novel antiplatelet therapies. This technical guide provides an in-depth overview of the synthesis and characterization of this pivotal molecule.

Synthesis of 2-Oxo-clopidogrel

The synthesis of 2-oxo-clopidogrel can be achieved through both chemical and biocatalytic methods.

Chemical Synthesis: A Scalable One-Pot Procedure

A scalable, one-pot synthesis of (±)-2-oxo-clopidogrel has been developed, starting from the readily available drug, clopidogrel.[4] This method boasts an overall yield of 40% on a gram scale.[4] The reaction proceeds through the formation of a dianionic intermediate of clopidogrel, which is then borylated and subsequently oxidized to yield the desired product.[4]

Biocatalytic Synthesis using Fungal Peroxygenases

An alternative, environmentally friendly approach involves the use of fungal unspecific peroxygenases (UPOs). These enzymes can effectively mimic the action of cytochrome P450 monooxygenases.[5] A one-pot biocatalytic synthesis has been demonstrated using a UPO from the agaric fungus Marasmius rotula (MroUPO), achieving a 25% overall yield for the two-step oxidation of clopidogrel to its active metabolite, with 2-oxo-clopidogrel as the intermediate.[5][6]

Characterization of 2-Oxo-clopidogrel

Thorough characterization of 2-oxo-clopidogrel is essential to confirm its identity and purity. The primary analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Quantitative Data Summary

The following tables summarize the key quantitative data for the characterization of 2-oxo-clopidogrel.

Table 1: LC-MS/MS Parameters for the Quantification of 2-Oxo-clopidogrel in Human Plasma

| Parameter | Value | Reference |

| Chromatographic Column | C18 | [3][2] |

| Mobile Phase | Acetonitrile and deionized water with 0.1% formic acid | [3][2] |

| Elution Mode | Isocratic | [3][2] |

| Precursor Ion (m/z) | 338.0 | [3] |

| Product Ion (m/z) | 183.0 | [3] |

| Retention Time | 3.79 minutes | [3] |

| Linearity Range | 0.5 to 50.0 ng/mL | [3][2] |

| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL | [3] |

Table 2: Spectroscopic Data for 2-Oxo-clopidogrel

| Technique | Characteristic Data | Reference |

| ¹H NMR | Carbonyl proton signal at δ ≈ 5.95 ppm | [4] |

| ¹³C NMR | Carbonyl group signal at δ ≈ 198.5 ppm | [4] |

| FTIR (cm⁻¹) | C=O stretching vibration at ≈ 1645 cm⁻¹ | [7] |

| Mass Spectrometry (m/z) | Molecular Ion: 337.8 (Calculated) | [8] |

Experimental Protocols

One-Pot Chemical Synthesis of (±)-2-Oxo-clopidogrel[5]

-

Dissolve clopidogrel (11.84 mmol) in anhydrous tetrahydrofuran (THF, 80 mL).

-

Cool the solution to -78 °C.

-

Add a 1.8 M solution of lithium diisopropylamide (LDA) in THF (13.02 mmol) dropwise.

-

Stir the mixture at -78 °C for 45 minutes.

-

Add tetramethylurea (TMU, 26.05 mmol).

-

Add a 1.58 M solution of n-butyllithium (n-BuLi) in hexane (26.05 mmol).

-

Stir for 10 minutes.

-

Add trimethyl borate (B(OMe)₃, 26.05 mmol) at -60 °C.

-

Allow the solution to slowly warm to 0 °C over 4.5 hours.

-

Add a 35% (w/w) solution of hydrogen peroxide (H₂O₂, 14.21 mmol).

-

Continue stirring at 0 °C for 45 minutes.

-

Perform an aqueous workup to isolate the (±)-2-oxo-clopidogrel.

Biocatalytic Synthesis of 2-Oxo-clopidogrel[6][7]

-

Prepare a reaction mixture in a phosphate-buffered system (pH 7).

-

Add clopidogrel to a final concentration of 1 mM.

-

Add 2 U/mL of Marasmius rotula unspecific peroxygenase (MroUPO).

-

Add 5 mM ascorbate as a reductant.

-

Add 20% acetone as an organic solvent.

-

Initiate the reaction by the continuous feeding of hydrogen peroxide (H₂O₂) at a rate of 2 mM/h.

-

Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).

-

Isolate and purify the 2-oxo-clopidogrel from the reaction mixture.

LC-MS/MS Quantification of 2-Oxo-clopidogrel in Human Plasma[2][3]

-

Sample Preparation:

-

To a plasma sample, add a suitable internal standard.

-

Perform liquid-liquid extraction with methyl tert-butyl ether (MTBE).

-

Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Inject the prepared sample onto a C18 analytical column.

-

Elute the analytes using an isocratic mobile phase of acetonitrile and deionized water containing 0.1% formic acid.

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the multiple reaction monitoring (MRM) transition of m/z 338.0 → 183.0 for 2-oxo-clopidogrel.

-

Quantify the analyte based on a calibration curve prepared in blank plasma.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Development of an LC-MS/MS method for determination of 2-oxo-clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. archives.ijper.org [archives.ijper.org]

- 8. s3.pgkb.org [s3.pgkb.org]

The Biotransformation of Clopidogrel: An In-Depth Technical Guide to the Formation of 2-Oxo-clopidogrel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel, a thienopyridine derivative, is a widely prescribed antiplatelet prodrug. Its therapeutic efficacy relies on its metabolic activation to a thiol metabolite that irreversibly inhibits the P2Y12 receptor on platelets. This activation is a two-step oxidative process, with the initial and rate-limiting step being the formation of the intermediate metabolite, 2-oxo-clopidogrel. This technical guide provides a comprehensive overview of the mechanism of 2-oxo-clopidogrel formation, detailing the enzymatic pathways, summarizing key quantitative data, and providing cited experimental protocols.

The Metabolic Crossroads: Activation vs. Inactivation

Upon oral administration, clopidogrel is rapidly absorbed, and the majority of the parent drug, approximately 85%, is shunted down an inactivation pathway.[1][2] This pathway is mediated by human carboxylesterase 1 (CES1), which hydrolyzes the methyl ester of clopidogrel to form an inactive carboxylic acid derivative.[1][3] The remaining 15% of the absorbed clopidogrel is available for the bioactivation pathway, which begins with the formation of 2-oxo-clopidogrel.[2][4]

The Enzymatic Machinery: Cytochrome P450 Isoforms

The conversion of clopidogrel to 2-oxo-clopidogrel is catalyzed by a consortium of cytochrome P450 (CYP) enzymes primarily located in the liver.[5][6] There is, however, considerable debate in the scientific literature regarding the relative contributions of the specific CYP isoforms involved in this initial oxidative step. The primary enzymes implicated are CYP1A2, CYP2B6, CYP2C19, and CYP3A4/5.[4][5]

The Role of CYP2C19

A significant body of evidence points to CYP2C19 as a major contributor to the formation of 2-oxo-clopidogrel.[7][8][9] Genetic polymorphisms in the CYP2C19 gene that lead to reduced enzyme activity are strongly associated with decreased levels of the active metabolite and diminished antiplatelet response to clopidogrel.[10] This has led to a boxed warning on the drug's label regarding reduced efficacy in CYP2C19 poor metabolizers.[10]

The Contribution of Other CYP Isoforms

While CYP2C19 is a key player, other CYP enzymes also participate in this metabolic step. In vitro studies have demonstrated the involvement of CYP1A2 and CYP2B6.[1][8] The role of CYP3A4/5 is a point of contention. Some studies suggest that CYP3A4 is a major contributor to 2-oxo-clopidogrel formation, while others indicate its role is minor in this first oxidative step but more significant in the subsequent conversion to the active metabolite.[7] This discrepancy may be due to differences in the in vitro experimental systems used, such as human liver microsomes versus recombinant CYP enzymes.[1]

Quantitative Data on Enzyme Kinetics

The following tables summarize the quantitative data from various in vitro studies on the formation of 2-oxo-clopidogrel. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.

Table 1: Relative Contribution of CYP Isoforms to 2-Oxo-clopidogrel Formation

| CYP Isoform | Contribution (%) | Study System | Reference |

| CYP1A2 | 35.8 | cDNA-expressed human P450 isoforms | [8] |

| CYP2B6 | 19.4 | cDNA-expressed human P450 isoforms | [8] |

| CYP2C19 | 44.9 | cDNA-expressed human P450 isoforms | [8] |

| CYP3A4 | Major contributor | Recombinant enzymes | [1] |

| CYP2C9 | 40.3 | Proteomics-informed scaling |

Table 2: Kinetic Parameters for 2-Oxo-clopidogrel Formation by Recombinant Human CYP Enzymes

| CYP Isoform | Km (μM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (CLint, μL/min/pmol CYP) | Reference |

| CYP3A4 | 14 ± 1 | 6.7 ± 1 (nmol/min/nmol P450) | - | |

| CYP2C9 | - | - | 98.3 (μL/mg protein/min) | |

| CYP3A4 | - | - | 84.5 (μL/mg protein/min) | |

| CYP2C19 | - | - | 4.4 (μL/mg protein/min) |

Note: Data from different studies are presented and may not be directly comparable due to variations in experimental conditions and units.

Experimental Protocols

In Vitro Metabolism of Clopidogrel using Human Liver Microsomes

This protocol outlines a general procedure for assessing the in vitro metabolism of clopidogrel to 2-oxo-clopidogrel using human liver microsomes.

Materials:

-

Clopidogrel

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, and the NADPH regenerating system.

-

Pre-incubation: Pre-warm the mixture to 37°C for 5 minutes.

-

Initiation of Reaction: Add the desired concentration of clopidogrel (dissolved in a suitable solvent, e.g., methanol or DMSO, at a final concentration of ≤1%) to the pre-warmed mixture.

-

Addition of Microsomes: Initiate the metabolic reaction by adding the human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL).

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new tube for analysis by LC-MS/MS.

Quantification of 2-Oxo-clopidogrel by LC-MS/MS

This protocol provides a general outline for the quantitative analysis of 2-oxo-clopidogrel from in vitro metabolism samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 5 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 5-10 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transition for 2-Oxo-clopidogrel: m/z 338.0 → 183.0[7]

-

MRM Transition for Internal Standard: A stable isotope-labeled analog of 2-oxo-clopidogrel is ideal.

Sample Preparation:

-

The supernatant from the in vitro incubation is directly injected or may undergo further cleanup (e.g., solid-phase extraction) if matrix effects are significant.

Data Analysis:

-

A calibration curve is generated using standards of known 2-oxo-clopidogrel concentrations.

-

The peak area ratio of the analyte to the internal standard is used to quantify the concentration of 2-oxo-clopidogrel in the samples.

Conclusion

The formation of 2-oxo-clopidogrel is a critical step in the bioactivation of clopidogrel, primarily mediated by a group of CYP450 enzymes. While CYP2C19 is recognized as a key contributor, the roles of CYP1A2, CYP2B6, and CYP3A4/5 are also significant, though their relative importance remains a subject of ongoing research. Understanding the intricacies of this metabolic pathway, supported by robust quantitative data and detailed experimental protocols, is essential for drug development professionals and researchers working to optimize antiplatelet therapies and address the challenges of inter-individual variability in drug response. The methodologies and data presented in this guide provide a solid foundation for further investigation into the complex metabolism of clopidogrel.

References

- 1. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the human cytochrome P450 enzymes involved in the two oxidative steps in the bioactivation of clopidogrel to its pharmacologically active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of an LC-MS/MS method for determination of 2-oxo-clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formation of the Thiol Conjugates and Active Metabolite of Clopidogrel by Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of clopidogrel and its metabolites in human liver m...: Ingenta Connect [ingentaconnect.com]

- 10. Development of an LC−MS/MS method for determination of 2-oxo-clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Cytochrome P450 Orchestra: Unraveling the Metabolic Conversion of 2-Oxo-clopidogrel

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Clopidogrel, a cornerstone antiplatelet therapy, requires a two-step oxidative bioactivation to exert its therapeutic effect. The second and rate-limiting step involves the conversion of the intermediate metabolite, 2-Oxo-clopidogrel, to its active thiol metabolite (CAM). This transformation is predominantly orchestrated by a symphony of Cytochrome P450 (CYP) enzymes. Understanding the specific roles and contributions of each CYP isozyme in this critical metabolic process is paramount for predicting drug efficacy, understanding drug-drug interactions, and developing novel antiplatelet agents. This technical guide provides a comprehensive overview of the CYP450 enzymes involved in 2-Oxo-clopidogrel metabolism, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Introduction: The Critical Second Step in Clopidogrel Activation

Clopidogrel is a prodrug that undergoes sequential metabolism, primarily in the liver, to become pharmacologically active.[1][2] The initial step involves the oxidation of clopidogrel to 2-Oxo-clopidogrel, a reaction catalyzed by several CYP enzymes, including CYP1A2, CYP2B6, and CYP2C19.[3][4] However, it is the subsequent oxidation of 2-Oxo-clopidogrel to the highly reactive and unstable active thiol metabolite that is crucial for the irreversible inhibition of the P2Y12 receptor on platelets, thereby preventing platelet aggregation.[1][2]

The enzymatic conversion of 2-Oxo-clopidogrel is a complex process involving multiple CYP450 isoforms. The relative contribution of each enzyme is a subject of ongoing research and can be influenced by genetic polymorphisms, co-administered drugs, and individual patient factors. This guide will delve into the specific CYP enzymes implicated in this vital metabolic step, providing a detailed analysis of their roles.

Key CYP450 Enzymes in 2-Oxo-clopidogrel Metabolism

In vitro studies utilizing human liver microsomes (HLMs) and recombinant human CYP enzymes have been instrumental in identifying the key players in the conversion of 2-Oxo-clopidogrel to its active metabolite. The primary enzymes involved are CYP2B6, CYP2C9, CYP2C19, and CYP3A4.[3][4]

Quantitative Contribution of CYP450 Isoforms

Several studies have aimed to quantify the relative contribution of each CYP isoform to the formation of the active metabolite from 2-Oxo-clopidogrel. The findings from a key in vitro study are summarized in the table below.[3][4]

| CYP450 Isoform | Contribution to Active Metabolite Formation (%) |

| CYP3A4 | 39.8 |

| CYP2B6 | 32.9 |

| CYP2C19 | 20.6 |

| CYP2C9 | 6.76 |

Table 1: Relative Contribution of CYP450 Isoforms to the Formation of Clopidogrel's Active Metabolite from 2-Oxo-clopidogrel. [3][4] This data highlights the significant roles of CYP3A4 and CYP2B6 in this metabolic step, with substantial contributions also from CYP2C19.

Experimental Protocols for Studying 2-Oxo-clopidogrel Metabolism

The elucidation of the metabolic fate of 2-Oxo-clopidogrel relies on a combination of in vitro experimental systems and advanced analytical techniques. Below are detailed methodologies for key experiments.

In Vitro Incubation with Human Liver Microsomes (HLMs)

This protocol outlines a general procedure for assessing the metabolism of 2-Oxo-clopidogrel using a pool of human liver microsomes, which contains a mixture of various drug-metabolizing enzymes.

Objective: To determine the rate of 2-Oxo-clopidogrel metabolism and identify the resulting metabolites in a system that mimics the human liver environment.

Materials:

-

2-Oxo-clopidogrel

-

Pooled Human Liver Microsomes (e.g., from a commercial supplier)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Magnesium Chloride (MgCl2)

-

Ice-cold Acetonitrile (for reaction termination)

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, human liver microsomes (final protein concentration typically 0.2-1 mg/mL), and MgCl2.

-

Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add 2-Oxo-clopidogrel (at a specific concentration, e.g., 1 µM) to the pre-warmed mixture.

-

Addition of Cofactor: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, and 60 minutes) with gentle shaking.

-

Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Collect the supernatant for analysis by LC-MS/MS to quantify the remaining 2-Oxo-clopidogrel and identify the formed active metabolite.

Recombinant CYP450 Enzyme Assays

This method utilizes specific, recombinantly expressed CYP enzymes to determine the contribution of individual isoforms to 2-Oxo-clopidogrel metabolism.

Objective: To identify which specific CYP450 enzymes are capable of metabolizing 2-Oxo-clopidogrel and to determine the kinetics of these reactions.

Materials:

-

2-Oxo-clopidogrel

-

Recombinant human CYP enzymes (e.g., CYP2B6, CYP2C9, CYP2C19, CYP3A4) co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH

-

Glutathione (GSH) - required for the detection of the active metabolite.[3]

-

Ice-cold Acetonitrile

Procedure:

-

Incubation Setup: In separate tubes for each CYP isoform, prepare a reaction mixture containing the recombinant enzyme, potassium phosphate buffer, and GSH.

-

Pre-incubation: Pre-warm the mixtures at 37°C.

-

Substrate Addition: Add 2-Oxo-clopidogrel to each tube.

-

Reaction Initiation: Start the reaction by adding NADPH.

-

Incubation: Incubate at 37°C for a defined time.

-

Reaction Termination and Sample Preparation: Follow the same steps as in the HLM protocol (3.1.6 - 3.1.8).

-

Data Analysis: Quantify the formation of the active metabolite for each CYP isoform to determine their respective activities.

LC-MS/MS Method for Metabolite Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of clopidogrel and its metabolites.[1][2][3][5]

Objective: To separate and quantify 2-Oxo-clopidogrel and its active metabolite in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem Mass Spectrometer (e.g., a triple quadrupole mass spectrometer).

General Chromatographic Conditions:

-

Column: A reverse-phase C18 or C8 column is typically used for separation.[1][2]

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[2]

-

Flow Rate: Dependent on the column dimensions and particle size.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 2-Oxo-clopidogrel and its active metabolite are monitored.

-

Stabilization of the Active Metabolite: The active thiol metabolite is unstable and requires derivatization, often with 2-bromo-3'-methoxyacetophenone (MPB), immediately after sample collection to ensure its stability for analysis.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex metabolic pathways and experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

Figure 1: Metabolic Activation Pathway of Clopidogrel. This diagram illustrates the two-step oxidative metabolism of clopidogrel to its active thiol metabolite, highlighting the key CYP enzymes involved in each step and the major inactivation pathway.

Figure 2: Experimental Workflow for In Vitro Metabolism Study using HLMs. This flowchart details the sequential steps involved in assessing the metabolism of 2-Oxo-clopidogrel in human liver microsomes.

Conclusion and Future Directions

The metabolism of 2-Oxo-clopidogrel to its active thiol metabolite is a multifaceted process mediated by several key CYP450 enzymes, with CYP3A4, CYP2B6, and CYP2C19 playing the most prominent roles. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working in the field of antiplatelet therapy.

Future research should continue to explore the impact of genetic polymorphisms in these CYP enzymes on clopidogrel response variability. Furthermore, a deeper understanding of the interplay between different CYP isoforms and the potential for drug-drug interactions at the level of 2-Oxo-clopidogrel metabolism will be crucial for optimizing antiplatelet therapy and ensuring patient safety. The development of more stable analogs of the active metabolite could also pave the way for new therapeutic agents with more predictable pharmacokinetic profiles.

References

- 1. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jbr-pub.org.cn [jbr-pub.org.cn]

- 3. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the human cytochrome P450 enzymes involved in the two oxidative steps in the bioactivation of clopidogrel to its pharmacologically active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical and Physical Properties of 2-Oxo-clopidogrel

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-clopidogrel is a key intermediate metabolite in the bioactivation of the antiplatelet prodrug, clopidogrel.[1][2] Clopidogrel is widely prescribed to reduce the risk of heart disease and stroke in high-risk individuals.[3] Understanding the chemical and physical properties of 2-Oxo-clopidogrel is crucial for researchers and professionals involved in drug development, as it plays a pivotal role in the metabolic pathway that leads to the pharmacologically active thiol metabolite.[4][5] This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-Oxo-clopidogrel, its metabolic significance, and the analytical methodologies used for its characterization.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 2-Oxo-clopidogrel are summarized in the table below. These properties are essential for its handling, analysis, and understanding its behavior in biological systems.

| Property | Value | Source(s) |

| IUPAC Name | methyl (2S)-2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate | [6] |

| Synonyms | clopidogrel thiolactone, 2-oxo-clopidogrel | [6] |

| Molecular Formula | C₁₆H₁₆ClNO₃S | [6][7] |

| Molecular Weight | 337.8 g/mol | [6][7] |

| CAS Number | 1147350-75-1 | [6] |

| Predicted Boiling Point | 488.1 ± 45.0 °C | [8] |

| Predicted pKa | 3.41 ± 0.20 | [8] |

| Solubility | DMF: 25 mg/ml, DMSO: 20 mg/ml, Ethanol: 5 mg/ml, DMF:PBS (pH 7.2) (1:20): 0.04 mg/ml | [7] |

| Appearance | Crystalline solid | [7] |

Metabolic Pathway and Mechanism of Action

Clopidogrel is a prodrug that requires a two-step metabolic activation process in the liver to exert its antiplatelet effects.[9][10] 2-Oxo-clopidogrel is the product of the first oxidative step.[4][9]

-

Step 1: Formation of 2-Oxo-clopidogrel: Clopidogrel is metabolized by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2C19, CYP1A2, and CYP2B6, to form the intermediate metabolite, 2-Oxo-clopidogrel.[9][11]

-

Step 2: Conversion to the Active Metabolite: 2-Oxo-clopidogrel is further metabolized by CYP enzymes, including CYP3A4, CYP2B6, CYP2C19, and CYP2C9, to generate the active thiol metabolite.[9][11]

This active thiol metabolite then irreversibly binds to the P2Y12 receptor on platelets, which inhibits adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[4][5] It is important to note that a significant portion, around 85%, of the administered clopidogrel is hydrolyzed by esterases to an inactive carboxylic acid derivative, making the metabolic pathway to the active form a minor but critical route.[4]

Experimental Protocols

Chemical Synthesis

While 2-Oxo-clopidogrel is primarily a metabolite, a scalable, one-pot chemical synthesis from clopidogrel has been developed for research purposes.[12]

Methodology:

-

A solution of clopidogrel in tetrahydrofuran (THF) is cooled to -78 °C.

-

A 1.8 M solution of lithium diisopropylamide (LDA) in THF is added dropwise.

-

After 45 minutes, tetramethylurea (TMU) is added, followed by a 1.58 M solution of n-butyllithium (n-BuLi) in hexane.

-

The mixture is stirred for 10 minutes before trimethyl borate (B(OMe)₃) is added at -60 °C.

-

The solution is allowed to warm slowly to 0 °C over 4.5 hours.

-

A 35% w/w solution of hydrogen peroxide (H₂O₂) in water is added, and stirring continues for 45 minutes at 0 °C to yield (±)-2-Oxoclopidogrel.[12]

Analytical Methods

The simultaneous quantification of clopidogrel, 2-Oxo-clopidogrel, and its active metabolite in biological matrices is typically performed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[13][14]

Sample Preparation and Extraction:

-

Plasma samples are often deproteinized, for example, with acetonitrile.[10]

-

Liquid-liquid extraction is a common method for isolating the analytes. Methyl tert-butyl ether (MTBE) has been effectively used for this purpose.[14]

Chromatographic Separation:

-

Column: A C18 column is frequently used for the separation of the compounds.[14]

-

Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of an aqueous component (e.g., deionized water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[14]

-

Flow Rate: A standard flow rate is around 1 mL·min⁻¹.[10]

Detection:

-

Tandem mass spectrometry (MS/MS) is employed for sensitive and specific detection and quantification of the analytes.[14]

Conclusion

2-Oxo-clopidogrel is a critical, albeit transient, molecule in the pharmacology of clopidogrel. A thorough understanding of its chemical and physical properties, its role in the metabolic pathway, and the methods for its synthesis and analysis are indispensable for the continued development and optimization of antiplatelet therapies. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the pharmaceutical sciences.

References

- 1. Human Metabolome Database: Showing metabocard for 2-Oxoclopidogrel (HMDB0013929) [hmdb.ca]

- 2. openheart.bmj.com [openheart.bmj.com]

- 3. Clopidogrel - Wikipedia [en.wikipedia.org]

- 4. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Clopidogrel Camsylate? [synapse.patsnap.com]

- 6. 2-Oxo-clopidogrel | C16H16ClNO3S | CID 56848893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Oxo-clopidogrel: A Key Biomarker in Clopidogrel Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Clopidogrel, a widely prescribed antiplatelet agent, is a prodrug that requires a two-step metabolic activation process to exert its therapeutic effect. A critical intermediate in this pathway is 2-oxo-clopidogrel. The concentration of this metabolite serves as a vital biomarker for assessing clopidogrel metabolism, offering insights into patient response variability and potential drug-drug interactions. This technical guide provides a comprehensive overview of 2-oxo-clopidogrel's role as a biomarker, detailing its metabolic pathway, quantification methods, and clinical significance.

The Metabolic Activation of Clopidogrel

Clopidogrel is rapidly absorbed after oral administration, with approximately 85% of the dose being hydrolyzed by carboxylesterases to an inactive carboxylic acid derivative. The remaining 15% undergoes a crucial two-step oxidative process in the liver to form the active thiol metabolite that irreversibly inhibits the P2Y12 receptor on platelets.[1][2]

The first step in this activation is the conversion of clopidogrel to the intermediate metabolite, 2-oxo-clopidogrel. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP2C19 playing a major role, and CYP1A2 and CYP2B6 also contributing.[1][2][3][4][5] Subsequently, 2-oxo-clopidogrel is further metabolized to the active thiol metabolite by several CYP enzymes, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4.[2][3][4]

Genetic polymorphisms in the CYP2C19 gene can significantly impact the formation of 2-oxo-clopidogrel and the active metabolite, leading to variability in clopidogrel response.[3][6][7] Individuals who are poor metabolizers for CYP2C19 have reduced levels of the active metabolite and may experience diminished antiplatelet effects.[7] Therefore, monitoring 2-oxo-clopidogrel levels can provide a valuable indication of an individual's metabolic capacity for clopidogrel activation.

Quantification of 2-Oxo-clopidogrel

The accurate quantification of 2-oxo-clopidogrel in biological matrices, primarily human plasma, is essential for its use as a biomarker. The most widely accepted and robust analytical technique for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[8][9][10][11]

Experimental Protocol: LC-MS/MS Quantification of 2-Oxo-clopidogrel in Human Plasma

This section outlines a typical experimental protocol for the quantification of 2-oxo-clopidogrel using LC-MS/MS, based on established methodologies.[8][9][10]

1. Sample Preparation (Liquid-Liquid Extraction):

-

To a 100 µL aliquot of human plasma, add an internal standard (e.g., 2-oxo-clopidogrel-d3).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Perform liquid-liquid extraction by adding a suitable organic solvent, such as methyl tert-butyl ether (MTBE).[8][10][11]

-

Vortex and centrifuge to separate the layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column is commonly used for separation.[8][10][11]

-

Mobile Phase: A gradient mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).[8][10][11]

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

-

Injection Volume: 5-20 µL.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically employed.[9]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for 2-oxo-clopidogrel and its internal standard.[9]

-

Optimization: The source temperature, desolvation gas flow, and collision energy should be optimized to achieve maximum sensitivity.[8]

Data Presentation: Quantitative Parameters for LC-MS/MS Methods

The following tables summarize key quantitative data from published LC-MS/MS methods for the determination of 2-oxo-clopidogrel.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods

| Analyte | Calibration Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |

| 2-Oxo-clopidogrel | 0.5 - 50.0 | 0.5 | [8][10] |

| 2-Oxo-clopidogrel | 0.50 - 50.0 | 0.50 | [9] |

Table 2: Accuracy and Precision of LC-MS/MS Methods

| Analyte | QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |

| 2-Oxo-clopidogrel | 1.0, 20, 40 | < 15% | < 15% | Within ±15% | [8] |

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathway of clopidogrel and the workflow for biomarker quantification is crucial for a clear understanding of the processes involved.

Caption: Metabolic activation pathway of clopidogrel.

Caption: Experimental workflow for 2-oxo-clopidogrel quantification.

Clinical Significance and Future Perspectives

The concentration of 2-oxo-clopidogrel in plasma is a direct reflection of the first and often rate-limiting step in clopidogrel's metabolic activation. Studies have shown that lower levels of 2-oxo-clopidogrel are associated with a higher incidence of adverse cardiovascular events in patients treated with clopidogrel.[12][13][14] This highlights the potential of 2-oxo-clopidogrel as a predictive biomarker for clinical outcomes.[12]

For drug development professionals, understanding the factors that influence 2-oxo-clopidogrel formation is critical. This includes investigating the impact of co-administered drugs that may inhibit or induce the activity of CYP2C19 and other relevant enzymes. Furthermore, the development of novel antiplatelet agents may be guided by strategies that bypass the metabolic variability associated with clopidogrel activation.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SMPDB [smpdb.ca]

- 5. novapublishers.com [novapublishers.com]

- 6. ClinPGx [clinpgx.org]

- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 8. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of an LC-MS/MS method for determination of 2-oxo-clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS [jbr-pub.org.cn]

- 12. The association of clopidogrel and 2-oxo-clopidogrel plasma levels and the 40 months clinical outcome after primary PCI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. epistemonikos.org [epistemonikos.org]

In Vitro Generation of 2-Oxo-clopidogrel: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the in vitro generation of 2-oxo-clopidogrel, the key intermediate metabolite in the bioactivation of the antiplatelet prodrug clopidogrel, is crucial for a wide range of research applications. This guide provides an in-depth overview of the primary methodologies for producing this metabolite, complete with detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical processes.

Clopidogrel is a prodrug that requires a two-step oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver to be converted into its active thiol metabolite, which irreversibly inhibits the P2Y12 receptor on platelets.[1][2][3][4][5] The first and rate-limiting step in this activation cascade is the formation of 2-oxo-clopidogrel.[1][2][5] Understanding and replicating this metabolic step in a controlled laboratory setting is essential for studying clopidogrel's metabolism, investigating drug-drug interactions, and exploring the impact of genetic polymorphisms on its efficacy.[6][7]

This technical guide explores three principal methods for the in vitro generation of 2-oxo-clopidogrel: enzymatic synthesis utilizing cytochrome P450 enzymes, a biocatalytic approach with fungal peroxygenases, and a scalable chemical synthesis.

Methods for In Vitro Generation of 2-Oxo-clopidogrel

The generation of 2-oxo-clopidogrel in a research setting can be achieved through several distinct approaches, each with its own advantages and considerations.

Enzymatic Synthesis using Cytochrome P450 Enzymes

This method biomimics the natural metabolic pathway of clopidogrel and is the most common approach for studying its metabolism. It typically involves the use of human liver microsomes (HLMs), which contain a mixture of CYP enzymes, or specific recombinant CYP isoforms to catalyze the oxidation of clopidogrel.

The primary CYP enzymes involved in the formation of 2-oxo-clopidogrel are CYP1A2, CYP2B6, and CYP2C19.[1][2][7][8] While CYP3A4 and CYP3A5 also contribute, their primary role is in the subsequent conversion of 2-oxo-clopidogrel to the active thiol metabolite.[9] The relative contributions of each CYP isoform to the initial oxidation step can vary depending on the experimental system and have been a subject of some debate in the scientific literature.[2][10]

Experimental Protocol: Generation of 2-Oxo-clopidogrel using Human Liver Microsomes

This protocol is a generalized procedure based on common practices in in vitro drug metabolism studies.

| Step | Procedure | Details and Notes |

| 1 | Prepare Incubation Mixture | In a microcentrifuge tube, combine the following in order: Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4), Human Liver Microsomes (HLMs), and Clopidogrel solution. |

| 2 | Pre-incubation | Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium. |

| 3 | Initiate Reaction | Add NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the mixture to start the enzymatic reaction. |

| 4 | Incubation | Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically. |

| 5 | Terminate Reaction | Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile or methanol. This will precipitate the proteins. |

| 6 | Protein Precipitation | Centrifuge the mixture at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins. |

| 7 | Sample Analysis | Carefully collect the supernatant for analysis by a suitable analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the amount of 2-oxo-clopidogrel formed.[11][12][13][14][15][16] |

Quantitative Data for Enzymatic Synthesis

The efficiency of 2-oxo-clopidogrel formation can be influenced by several factors, including the source of HLMs, the specific activity of the enzyme preparation, and the incubation conditions. The following table summarizes representative kinetic parameters for the formation of 2-oxo-clopidogrel by different CYP isoforms.

| CYP Isoform | Contribution to 2-Oxo-clopidogrel Formation (%) |

| CYP1A2 | 35.8[7][8] |

| CYP2B6 | 19.4[7][8] |

| CYP2C19 | 44.9[7][8] |

It is important to note that the stability of 2-oxo-clopidogrel in biological matrices can be a concern, and the addition of stabilizing agents like 1,4-dithio-DL-threitol (DTT) to plasma samples may be necessary for accurate quantification.[14][17]

Biocatalytic Synthesis using Fungal Peroxygenases

A novel and efficient alternative to CYP-based systems is the use of unspecific peroxygenases (UPOs) from fungi.[18] These enzymes can mimic the oxidative reactions of CYPs but utilize hydrogen peroxide as the oxidant, simplifying the reaction setup. This method has been demonstrated as a one-pot synthesis for generating 2-oxo-clopidogrel.[18]

Experimental Protocol: One-Pot Synthesis of 2-Oxo-clopidogrel using UPOs

This protocol is based on the findings of a study on the biocatalytic synthesis of thienopyridine metabolites.[18]

| Step | Procedure | Details and Notes | | :--- | :--- | | 1 | Prepare Reaction Mixture | In a suitable reaction vessel, combine a buffer solution (e.g., phosphate buffer), the thienopyridine substrate (clopidogrel), and the unspecific peroxygenase (UPO) enzyme. | | 2 | Initiate Reaction | Start the reaction by the controlled addition of a hydroperoxide, such as hydrogen peroxide, which acts as the oxidant. | | 3 | Reaction Monitoring | Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | | 4 | Product Isolation | Once the reaction is complete, as indicated by the consumption of the starting material, extract the product from the reaction mixture using a suitable organic solvent (e.g., dichloromethane). | | 5 | Purification | Dry the organic phase (e.g., with sodium sulfate), evaporate the solvent, and purify the resulting product using preparative liquid chromatography to obtain pure 2-oxo-clopidogrel. |

Quantitative Data for Biocatalytic Synthesis

The biocatalytic approach can offer high yields and purity.

| Parameter | Value | Reference |

| Yield | Not explicitly stated, but described as an efficient method. | [18] |

| Purity | >98% | [18] |

Chemical Synthesis

For larger-scale production of 2-oxo-clopidogrel, a chemical synthesis route provides a scalable and reproducible method. A one-pot procedure has been developed that involves the selective borylation of a di-anionic intermediate of clopidogrel, followed by an oxidative workup.[19]

Experimental Protocol: Scalable One-Pot Chemical Synthesis of 2-Oxo-clopidogrel

This protocol is a summary of the scalable synthesis method described in the literature.[19]

| Step | Procedure | Details and Notes |

| 1 | Formation of Di-anionic Intermediate | Dissolve clopidogrel in an appropriate solvent (e.g., THF) and cool to a low temperature (e.g., -78°C). Add a strong base, such as lithium diisopropylamide (LDA), followed by N,N,N',N'-tetramethylurea (TMU) and n-butyllithium (n-BuLi), to generate the di-anionic intermediate. |

| 2 | Borylation | Add a boron source, such as trimethyl borate (B(OMe)3), to the reaction mixture at a controlled temperature (e.g., -60°C) and allow it to slowly warm. |

| 3 | Oxidative Workup | After the borylation step, add an oxidizing agent, such as hydrogen peroxide (H2O2), to the reaction mixture at a reduced temperature (e.g., 0°C). |

| 4 | Quenching and Extraction | Quench the reaction with water and extract the product into an organic solvent (e.g., methyl tert-butyl ether - MTBE). |

| 5 | Purification | Wash the organic layer, dry it, and concentrate it under reduced pressure. Purify the crude product by column chromatography to yield pure 2-oxo-clopidogrel. |

Quantitative Data for Chemical Synthesis

The chemical synthesis method can provide good yields on a gram scale.

| Parameter | Value | Reference |

| Yield | Not explicitly quantified in the abstract, but described as a scalable synthesis. | [19] |

| Purity | High purity is achievable through chromatographic purification. | [19] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biochemical processes involved in clopidogrel metabolism and its mechanism of action is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.

References

- 1. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism-Based Inactivation of Human Cytochrome P450 2B6 by Clopidogrel: Involvement of Both Covalent Modification of Cysteinyl Residue 475 and Loss of Heme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]

- 4. Clopidogrel - Wikipedia [en.wikipedia.org]

- 5. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. scilit.com [scilit.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The paraoxonase-1 pathway is not a major bioactivation pathway of clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jbr-pub.org.cn [jbr-pub.org.cn]

- 16. researchgate.net [researchgate.net]

- 17. novapublishers.com [novapublishers.com]

- 18. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

The Crucial Intermediate: A Technical Guide to the Discovery and Significance of 2-Oxo-clopidogrel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopidogrel, a cornerstone of antiplatelet therapy, is a prodrug that requires hepatic bioactivation to exert its therapeutic effect. A critical step in this activation cascade is the formation of the intermediate metabolite, 2-oxo-clopidogrel. This technical guide provides an in-depth exploration of the discovery and significance of 2-oxo-clopidogrel, detailing its pivotal role in the metabolic pathway of clopidogrel, the enzymatic processes governing its formation, and its clinical relevance. This document summarizes key quantitative data, outlines detailed experimental protocols for its analysis, and provides visual representations of the associated biochemical and experimental workflows.

Discovery and Role in the Metabolic Activation of Clopidogrel

The discovery of 2-oxo-clopidogrel was a significant milestone in understanding the mechanism of action of clopidogrel. It was identified as the essential, albeit inactive, intermediate metabolite that precedes the formation of the pharmacologically active thiol metabolite.[1] The metabolic activation of clopidogrel is a two-step process that occurs predominantly in the liver.[2][3]

The initial step involves the oxidation of the thiophene ring of the parent clopidogrel molecule to form 2-oxo-clopidogrel.[2][3] This reaction is primarily catalyzed by a consortium of cytochrome P450 (CYP) isoenzymes.[2][3] Subsequently, 2-oxo-clopidogrel undergoes further metabolism, also mediated by CYP enzymes, leading to the opening of the thiolactone ring and the formation of the active thiol metabolite.[2][3] This active metabolite then irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation.[2]

It is important to note that the majority, approximately 85%, of an orally administered dose of clopidogrel is hydrolyzed by carboxylesterases to an inactive carboxylic acid derivative, bypassing the activation pathway.[4] This highlights the critical nature of the metabolic conversion to 2-oxo-clopidogrel for the therapeutic efficacy of the drug.

Significance of 2-Oxo-clopidogrel in Clopidogrel's Efficacy

The formation of 2-oxo-clopidogrel is a rate-limiting step in the bioactivation of clopidogrel, and as such, its efficiency directly impacts the concentration of the active thiol metabolite and, consequently, the degree of platelet inhibition. The clinical significance of 2-oxo-clopidogrel is underscored by the substantial interindividual variability observed in the response to clopidogrel therapy.[5]

A key factor influencing the formation of 2-oxo-clopidogrel is the genetic polymorphism of the CYP enzymes, particularly CYP2C19.[2][5] Individuals with loss-of-function alleles of the CYP2C19 gene are classified as poor or intermediate metabolizers and exhibit reduced formation of 2-oxo-clopidogrel and the active thiol metabolite.[5][6] This diminished metabolic activation leads to lower levels of platelet inhibition and an increased risk of adverse cardiovascular events, such as stent thrombosis, in patients treated with standard doses of clopidogrel.[6] Conversely, carriers of gain-of-function alleles, such as CYP2C19*17, may have increased metabolism of clopidogrel and a higher risk of bleeding.[5]

The central role of 2-oxo-clopidogrel has spurred the development of new antiplatelet agents that aim to bypass this metabolic step, potentially offering a more predictable and consistent antiplatelet effect across different patient populations.

Data Presentation

Contribution of CYP Isoforms to 2-Oxo-clopidogrel Metabolism

The formation of 2-oxo-clopidogrel from clopidogrel and its subsequent conversion to the active thiol metabolite are catalyzed by several CYP450 enzymes. The relative contributions of these isoforms have been investigated in in vitro studies using human liver microsomes and recombinant enzymes.

| Metabolic Step | CYP Isoform | Contribution (%) | Reference |

| Clopidogrel to 2-Oxo-clopidogrel | CYP1A2 | 35.8 | [3] |

| CYP2B6 | 19.4 | [3] | |

| CYP2C19 | 44.9 | [3] | |

| 2-Oxo-clopidogrel to Active Thiol Metabolite | CYP2B6 | 32.9 | [3] |

| CYP2C9 | 6.76 | [3] | |

| CYP2C19 | 20.6 | [3] | |

| CYP3A4 | 39.8 | [3] |

Pharmacokinetic Parameters of Clopidogrel Metabolites by CYP2C19 Genotype

While direct pharmacokinetic data for 2-oxo-clopidogrel across different CYP2C19 genotypes is limited in publicly available literature, data for the downstream active metabolite (H4) provides a strong indication of the impact of CYP2C19 on 2-oxo-clopidogrel formation.

| CYP2C19 Phenotype | Metabolite | Parameter | Value | Reference |

| Extensive Metabolizers (EM) | Active Metabolite (H4) | Cmax (ng/mL) | 1.07 | [7] |

| AUCt (hrng/mL) | 1.09 | [7] | ||

| Poor Metabolizers (PM) | Active Metabolite (H4) | Cmax (ng/mL) | Significantly lower than EM | [5] |

| AUCt (hrng/mL) | Significantly lower than EM | [5] |

Note: Specific values for Poor Metabolizers were not provided in the cited source, only a qualitative comparison.

Experimental Protocols

The quantification of the unstable 2-oxo-clopidogrel metabolite in biological matrices necessitates sensitive and specific analytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.

General Protocol for UHPLC-MS/MS Analysis of 2-Oxo-clopidogrel in Human Plasma

This protocol is a composite based on several published methods.[8]

4.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 400 µL of human plasma in a glass tube, add an internal standard solution.

-

Vortex mix the sample.

-

Add 1.5 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex mix vigorously for 3 minutes to ensure thorough extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in a suitable volume of the mobile phase.

-

Vortex mix and transfer the solution to an autosampler vial for analysis.

4.1.2. Chromatographic Conditions

-

System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B over a short run time (e.g., 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

4.1.3. Mass Spectrometry Conditions

-

System: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for 2-Oxo-clopidogrel: m/z 338.1 → 183.1 (This may vary slightly depending on the instrument and specific adduct ion).

-

MRM Transition for a suitable internal standard.

-

Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic activation pathway of clopidogrel.

Caption: Experimental workflow for 2-oxo-clopidogrel analysis.

Conclusion

2-Oxo-clopidogrel is a pivotal, albeit transient, player in the bioactivation of clopidogrel. Its discovery has been instrumental in elucidating the complex metabolic pathway of this widely used antiplatelet agent. The efficiency of its formation, largely governed by the genetic makeup of an individual's CYP450 enzymes, is a critical determinant of clopidogrel's efficacy and safety. A thorough understanding of the factors influencing 2-oxo-clopidogrel levels is essential for optimizing antiplatelet therapy and for the development of novel therapeutic strategies with more predictable clinical outcomes. The analytical methods detailed herein provide the necessary tools for researchers and clinicians to further investigate the role of this crucial metabolite in personalized medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 3. novapublishers.com [novapublishers.com]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacogenomic Impact of CYP2C19 Variation on Clopidogrel Therapy in Precision Cardiovascular Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clopidogrel Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. jbr-pub.org.cn [jbr-pub.org.cn]

The Metabolic Journey of Clopidogrel: A Technical Guide to Its Bioactivation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopidogrel, a cornerstone of antiplatelet therapy, is a prodrug that requires hepatic biotransformation to exert its therapeutic effect. The metabolic pathway of clopidogrel is a complex process involving multiple enzymes, leading to the formation of a pharmacologically active thiol metabolite that irreversibly inhibits the P2Y12 receptor on platelets. However, a significant portion of the administered dose is shunted into an inactive pathway. This guide provides an in-depth technical overview of the metabolic activation of clopidogrel, detailing the enzymatic steps, summarizing key quantitative data, outlining experimental methodologies for its study, and visualizing the core pathways. Understanding these intricacies is paramount for researchers and professionals in drug development aiming to optimize antiplatelet therapies and address the challenges of inter-individual variability in patient response.

Introduction

Clopidogrel is an orally administered thienopyridine derivative widely prescribed for the prevention of atherothrombotic events.[1] Its efficacy is entirely dependent on its conversion to an active metabolite.[2] Following oral administration, clopidogrel is rapidly absorbed from the intestine.[2] However, the parent drug is not detectable in plasma due to its extensive and rapid metabolism.[1][2] The metabolic fate of clopidogrel is divided into two primary pathways: a major inactive pathway and a minor, yet therapeutically crucial, active pathway.

The Two Major Metabolic Pathways

Approximately 85% of an oral dose of clopidogrel is hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylic acid derivative, SR26334.[3][4] This pathway represents the primary metabolic route and a significant determinant of the bioavailability of the prodrug for the activation pathway.[5]

The remaining 15% of the absorbed clopidogrel undergoes a two-step oxidative process in the liver, mediated by the cytochrome P450 (CYP) enzyme system, to generate the active thiol metabolite.[5]

The Inactive Pathway: Hydrolysis by CES1

The predominant metabolic fate of clopidogrel is its hydrolysis by CES1, a key enzyme in the metabolism of many ester-containing drugs.[3] This reaction is highly efficient and accounts for the large proportion of the inactive metabolite found in circulation.[4] Genetic variations and inhibition of CES1 can influence the amount of clopidogrel available for the bioactivation pathway.[5]

The Active Pathway: A Two-Step Oxidative Conversion

The conversion of clopidogrel to its active form is a sequential process involving two distinct oxidative steps, both primarily occurring in the liver.[1][2]

Step 1: Formation of 2-oxo-clopidogrel

The initial step in the bioactivation of clopidogrel is the oxidation of the thiophene ring to form an intermediate, inactive metabolite called 2-oxo-clopidogrel.[1][2] This reaction is catalyzed by several CYP450 isoforms.

Step 2: Formation of the Active Thiol Metabolite

The intermediate, 2-oxo-clopidogrel, is then further metabolized to the active thiol metabolite, R-130964.[5] This step involves the oxidative opening of the thiolactone ring of 2-oxo-clopidogrel.[6] The resulting active metabolite contains a reactive thiol group that forms a disulfide bridge with cysteine residues on the platelet P2Y12 receptor, leading to its irreversible inhibition.[1][2]

Quantitative Data on Clopidogrel Metabolism

The contribution of various CYP450 enzymes to the bioactivation of clopidogrel has been a subject of extensive research, with some debate regarding the relative importance of each isoform. The following tables summarize key quantitative data from in vitro studies.

Table 1: Contribution of CYP450 Isoforms to the Formation of 2-oxo-clopidogrel

| CYP450 Isoform | Contribution (%) | Reference |

| CYP2C19 | 44.9 | [5][6] |

| CYP1A2 | 35.8 | [5][6] |

| CYP2B6 | 19.4 | [5][6] |

Table 2: Contribution of CYP450 Isoforms to the Formation of the Active Metabolite from 2-oxo-clopidogrel

| CYP450 Isoform | Contribution (%) | Reference |

| CYP3A4 | 39.8 | [5][6] |

| CYP2B6 | 32.9 | [5][6] |

| CYP2C19 | 20.6 | [5][6] |

| CYP2C9 | 6.76 | [5][6] |

Table 3: Enzyme Kinetic Parameters for Clopidogrel Metabolism by CYP3A4

| Parameter | Value | Reference |

| Km (μM) | 14 ± 1 | [7] |

| Vmax (nmol/min/nmol P450) | 6.7 ± 1 | [7] |

| Ks (μM) | 12 | [7] |

Experimental Protocols

The study of clopidogrel metabolism necessitates specialized experimental methodologies due to the low plasma concentrations of the parent drug and the instability of its active thiol metabolite.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol provides a general framework for assessing the metabolism of clopidogrel in a complex enzymatic system that mimics the in vivo liver environment.

-

Preparation of Incubation Mixture: A typical incubation mixture (final volume of 0.2 mL) in 50 mM potassium phosphate buffer (pH 7.4) contains:

-

Human Liver Microsomes (HLMs): 1 mg/mL protein concentration.[8]

-

Substrate: Clopidogrel or 2-oxo-clopidogrel (e.g., 80 μM).[8]

-

NADPH-generating system: 1 mM NADP+, 1 mM glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[8]

-

For active metabolite formation from 2-oxo-clopidogrel, a reducing agent such as glutathione (GSH) (e.g., 1 mM) is required.[6][8]

-

-

Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time.

-

Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile.

-

Sample Processing: The mixture is centrifuged to pellet the protein, and the supernatant is collected for analysis.

-

Analysis: The formation of metabolites is quantified using LC-MS/MS.

Metabolism Studies with Recombinant Human CYP Enzymes

To determine the specific contribution of individual CYP isoforms, recombinant enzymes expressed in systems like baculovirus-infected insect cells (Supersomes) or E. coli are utilized.[9][10][11]

-

Incubation Setup: Similar to the HLM protocol, but HLMs are replaced with a specific recombinant human CYP isoform and a source of NADPH-cytochrome P450 reductase.

-

Kinetic Analysis: To determine enzyme kinetic parameters (Km and Vmax), incubations are performed with varying substrate concentrations.

-

Data Analysis: The rate of metabolite formation is plotted against substrate concentration, and the data are fitted to the Michaelis-Menten equation.

Quantification of Clopidogrel and its Metabolites by LC-MS/MS

The quantification of clopidogrel and its metabolites in biological matrices is challenging but crucial for pharmacokinetic and pharmacodynamic studies.

-

Sample Stabilization: The active thiol metabolite is highly unstable and requires immediate stabilization upon blood collection. This is typically achieved by adding an alkylating agent, such as 2-bromo-3'-methoxyacetophenone (MPB), to the collection tube to form a stable derivative.[12]

-

Sample Preparation:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.[12]

-

The analysis is performed in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[15]

-

Specific mass transitions for the parent drug, its metabolites, and an internal standard are monitored.[15]

-

Visualizing the Metabolic Network

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships in clopidogrel metabolism.

Conclusion

The metabolic pathway of clopidogrel is a finely tuned process that dictates its antiplatelet efficacy. The interplay between the major inactivating pathway mediated by CES1 and the two-step oxidative activation by CYP450 enzymes results in significant inter-individual variability in patient response. A thorough understanding of the enzymes involved, their relative contributions, and the experimental methodologies to study this pathway is essential for the development of novel antiplatelet agents and for personalizing clopidogrel therapy. The quantitative data and experimental frameworks presented in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing the field of cardiovascular pharmacotherapy.

References

- 1. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. novapublishers.com [novapublishers.com]

- 5. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. Formation of the Thiol Conjugates and Active Metabolite of Clopidogrel by Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expres… [ouci.dntb.gov.ua]

- 12. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jbr-pub.org.cn [jbr-pub.org.cn]

- 15. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Stereoisomers of 2-Oxo-clopidogrel: A Technical Guide to Their Activity and Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clopidogrel, a widely prescribed antiplatelet agent, is a prodrug that requires hepatic metabolism to exert its therapeutic effect. A key intermediate in this bioactivation pathway is 2-oxo-clopidogrel, which is subsequently converted to a highly reactive thiol metabolite. This active metabolite exists as multiple stereoisomers, each exhibiting distinct pharmacological activity. This technical guide provides an in-depth analysis of the stereoisomers of the active metabolite of 2-oxo-clopidogrel, their differential activity in inhibiting the P2Y12 receptor and subsequent platelet aggregation, and detailed experimental protocols for their evaluation.

Introduction to Clopidogrel Bioactivation and Stereoisomerism

Clopidogrel is inactive in vitro and undergoes a two-step metabolic process in the liver to become pharmacologically active.[1] The initial step involves the oxidation of clopidogrel to an intermediate metabolite, 2-oxo-clopidogrel.[1] This intermediate is then further metabolized to a reactive thiol metabolite, which is responsible for the antiplatelet effect.[1]

The active thiol metabolite is a chiral molecule and can exist as eight potential stereoisomers.[2] However, in vivo, four principal diastereoisomers, designated H1, H2, H3, and H4, are formed.[3] These isomers arise from the stereochemistry at the C4 position of the piperidine ring and the geometry of the exocyclic double bond (E/Z).[4][5] Crucially, only one of these isomers, the H4 stereoisomer, is considered to be of clinical relevance due to its significantly higher biological activity.[3][6]

Quantitative Activity of 2-Oxo-clopidogrel Stereoisomers

The antiplatelet activity of the clopidogrel active metabolite stereoisomers is primarily mediated through the irreversible inhibition of the P2Y12 receptor, a key ADP receptor on the platelet surface.[7] The varying potencies of the H1, H2, H3, and H4 isomers have been quantified through in vitro binding assays.

| Stereoisomer | P2Y12 Binding IC50 (CHO-P2Y12 cells) | P2Y12 Binding IC50 (Human Platelet Rich Plasma) | Qualitative Activity |

| H1 | Inactive | - | Inactive[3] |

| H2 | ~0.24 µM (approx. half the activity of H4) | - | Partially Active[3] |

| H3 | Inactive | - | Inactive[3][8] |